molecular formula C11H17NO2 B2791856 (1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester CAS No. 192118-47-1

(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester

Cat. No.: B2791856
CAS No.: 192118-47-1
M. Wt: 195.262
InChI Key: JXEJQZWFLWTZFC-DTORHVGOSA-N
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Description

(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester: is a bicyclic compound featuring a seven-membered ring with nitrogen and double bonds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step process starting from simpler bicyclic precursors

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

(1R,4S)-7-Azabicyclo[2.2.1]hepta-2-ene-7-carboxylic acid tert-butyl ester: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • (1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester

  • (1R,3S,4S)-7-Azabicyclo[2.2.1]heptane-3-carboxylic acid tert-butyl ester

Uniqueness:

  • The compound has a unique stereochemistry and bicyclic structure that differentiates it from similar compounds. This structural uniqueness can lead to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl (1S,4R)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJQZWFLWTZFC-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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